2-amino-2-(3-cyclopropylphenyl)acetamide
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Overview
Description
2-amino-2-(3-cyclopropylphenyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amino group (-NH2) and a cyclopropylphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(3-cyclopropylphenyl)acetamide typically involves the reaction of 3-cyclopropylbenzaldehyde with an appropriate amine source under controlled conditions. One common method is the reductive amination of 3-cyclopropylbenzaldehyde using ammonia or a primary amine, followed by acylation with acetic anhydride or acetyl chloride to form the acetamide derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(3-cyclopropylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso or nitro derivatives (oxidation), primary or secondary amines (reduction), and various substituted acetamides (substitution) .
Scientific Research Applications
2-amino-2-(3-cyclopropylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-2-(3-cyclopropylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-2-phenylacetamide
- 2-amino-2-(4-methylphenyl)acetamide
- 2-amino-2-(3-chlorophenyl)acetamide
Uniqueness
2-amino-2-(3-cyclopropylphenyl)acetamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with improved properties .
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-amino-2-(3-cyclopropylphenyl)acetamide |
InChI |
InChI=1S/C11H14N2O/c12-10(11(13)14)9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7,10H,4-5,12H2,(H2,13,14) |
InChI Key |
PMQOVYRVRQNZGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=CC=C2)C(C(=O)N)N |
Origin of Product |
United States |
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